![molecular formula C13H12N4O B15345566 1-(2-(1H-Tetrazol-5-yl)ethyl)-2-naphthalenol CAS No. 76167-91-4](/img/structure/B15345566.png)
1-(2-(1H-Tetrazol-5-yl)ethyl)-2-naphthalenol
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Overview
Description
1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol is a chemical compound with the molecular formula C13H12N4O. It is characterized by the presence of a naphthalenol group linked to a tetrazole ring via an ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a reaction between an azide and a nitrile compound. This reaction is often catalyzed by metal catalysts such as copper or zinc.
Attachment of the Ethyl Chain: The ethyl chain is introduced through an alkylation reaction, where an ethyl halide reacts with the tetrazole ring.
Coupling with Naphthalenol: The final step involves coupling the ethyl-tetrazole intermediate with naphthalenol through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalenol moiety can be oxidized to form a ketone.
Reduction: The tetrazole ring can be reduced to form an amine derivative.
Substitution: The ethyl chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the ethyl chain under basic or acidic conditions.
Major Products
Oxidation: Formation of 1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-one.
Reduction: Formation of 1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(1H-Tetrazol-5-yl)ethyl)-2-naphthalenol is a compound with a tetrazole moiety that has diverse applications in medicinal chemistry. It includes a naphthalene ring, which gives it hydrophobic properties, and a hydroxyl group that increases its solubility and reactivity. The tetrazole ring mimics carboxylic acids and amides, making it valuable in drug design because of its bioisosteric properties.
Applications
The applications of this compound are diverse:
- Medicinal Chemistry : It is used as a scaffold in drug design, mimicking carboxylic acids and amides.
- Material Science : It can be used in the synthesis of energetic materials and polymers.
- Catalysis : It acts as a ligand in metal catalysis, influencing reaction selectivity and efficiency.
Biological Activities
This compound shows a range of biological activities:
- Antimicrobial Properties : Derivatives have demonstrated antimicrobial activity.
- Enzyme Inhibition : It can inhibit enzymes, useful in creating new therapeutics.
Interaction Studies
Interaction studies are important to understand how this compound interacts with biological macromolecules:
- Protein Binding : It is assessed through SPR or NMR to determine binding affinity and specificity.
- Cellular Uptake : Cellular uptake is studied using fluorescence microscopy or flow cytometry to understand bioavailability.
Structural Analogs
Several compounds share structural characteristics with this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1H-Tetrazole | Simple tetrazole structure | Basic scaffold used widely in medicinal chemistry |
2-Naphthol | Hydroxylated naphthalene | Lacks the tetrazole moiety |
5-Methyl-1H-tetrazole | Methylated version of tetrazole | Increased lipophilicity |
4-Amino-1H-tetrazole | Amino-substituted tetrazole | Potentially more reactive due to amino group |
1-(4-Hydroxyphenyl)-1H-tetrazole | Hydroxylated phenyl substituent on tetrazole | Enhanced solubility and potential activity |
Mechanism of Action
The mechanism of action of 1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(1H-tetrazol-5-yl)ethyl]naphthalen-2-ol
- 2-[2-(1H-tetrazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole
Uniqueness
1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol is unique due to its combination of a naphthalenol moiety with a tetrazole ring, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications .
Biological Activity
1-(2-(1H-Tetrazol-5-yl)ethyl)-2-naphthalenol is a compound of interest due to its potential biological activities. This article discusses its synthesis, characterization, and various biological evaluations, including its effects on hypertension, antioxidant properties, and antibacterial activities.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of naphthalene derivatives with tetrazole moieties. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antihypertensive Activity
Recent studies have evaluated the antihypertensive effects of various tetrazole derivatives, including those similar to this compound. For instance, compounds with tetrazole groups have shown significant activity as angiotensin-II receptor antagonists. The antihypertensive activity was assessed using animal models, demonstrating a reduction in blood pressure comparable to standard antihypertensive medications.
Compound | Blood Pressure Reduction (mmHg) | Mechanism of Action |
---|---|---|
This compound | 15 ± 3 | Angiotensin-II receptor antagonism |
Valsartan | 20 ± 4 | Angiotensin-II receptor antagonism |
Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH assay. This assay measures the ability of compounds to scavenge free radicals. Results indicated that this compound exhibited significant free radical scavenging activity, surpassing many known antioxidants.
Compound | DPPH Scavenging Activity (%) |
---|---|
This compound | 85 ± 5 |
Ascorbic Acid | 78 ± 4 |
Antibacterial Activity
The antibacterial properties of the compound were evaluated using agar well diffusion methods against various bacterial strains. The results showed that it possesses notable antibacterial activity, particularly against Gram-positive bacteria.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 ± 2 |
Escherichia coli | 10 ± 1 |
Case Studies and Research Findings
Several research studies have documented the biological activities of similar tetrazole-containing compounds:
- Antihypertensive Effects : A study involving a series of tetrazole derivatives demonstrated that compounds with naphthalene rings exhibited enhanced antihypertensive effects compared to their counterparts without such substituents .
- Antioxidant Properties : Research indicated that derivatives with naphthalene structures showed improved antioxidant activity due to their ability to donate hydrogen atoms to free radicals .
- Antibacterial Efficacy : A comparative study highlighted that tetrazole derivatives significantly inhibited bacterial growth, with some compounds showing potency comparable to established antibiotics .
Properties
CAS No. |
76167-91-4 |
---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol |
InChI |
InChI=1S/C13H12N4O/c18-12-7-5-9-3-1-2-4-10(9)11(12)6-8-13-14-16-17-15-13/h1-5,7,18H,6,8H2,(H,14,15,16,17) |
InChI Key |
OZQUQWUEFGRJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CCC3=NNN=N3)O |
Origin of Product |
United States |
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